5-(4-Methoxyphenyl)-3-perfluorohexyl-1H-pyrazole
Description
5-(4-Methoxyphenyl)-3-perfluorohexyl-1H-pyrazole is a pyrazole derivative characterized by a 4-methoxyphenyl substituent at the 5-position and a perfluorohexyl (C₆F₁₃) group at the 3-position. Pyrazole derivatives are heterocyclic compounds widely studied for their biological activities, including enzyme inhibition, anti-inflammatory, and anticancer properties . The 4-methoxyphenyl group contributes electron-donating effects, while the perfluorohexyl substituent introduces strong electron-withdrawing and lipophilic characteristics. This combination may enhance membrane permeability and metabolic stability, making the compound a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F13N2O/c1-32-8-4-2-7(3-5-8)9-6-10(31-30-9)11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h2-6H,1H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTFCKGWKYXBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F13N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
5-(4-Methoxyphenyl)-3-perfluorohexyl-1H-pyrazole is a structurally complex heterocyclic compound combining a pyrazole core with a perfluoroalkyl chain and a methoxyphenyl substituent. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The introduction of a perfluorohexyl group enhances the compound’s lipophilicity and metabolic stability, while the 4-methoxyphenyl moiety contributes to π-π stacking interactions and solubility. This report synthesizes existing literature to provide a detailed analysis of preparation methods for this compound, emphasizing regioselectivity, yield optimization, and analytical validation.
Synthetic Strategies for this compound
Regioselective Cyclocondensation Approaches
The synthesis of pyrazoles typically involves cyclocondensation reactions between 1,3-diketones or α,β-unsaturated carbonyl compounds and hydrazines. For this compound, regiocontrol is critical to position the perfluorohexyl and methoxyphenyl groups at the 3- and 5-positions, respectively.
Trichloromethyl Enone-Based Method
A regiocontrolled protocol using trichloromethyl enones and arylhydrazines has been reported for synthesizing 3(5)-carboxyalkyl pyrazoles. Adapting this method:
- Trichloromethyl enone preparation : React perfluorohexyl acetylene with trichloroacetyl chloride to form a trichloromethyl enone.
- Cyclocondensation : Treat the enone with 4-methoxyphenylhydrazine hydrochloride in methanol under reflux. The hydrochloride form favors the 1,3-regioisomer (3-perfluorohexyl, 5-methoxyphenyl).
- Methanolysis : Convert the trichloromethyl group to a carboxyalkyl moiety, though this step may be omitted if the perfluoroalkyl group is retained.
Key parameters :
- Solvent : Methanol ensures solubility and facilitates methanolysis.
- Hydrazine form : Hydrochloride salts enhance regioselectivity toward the 1,3-isomer.
Perfluoroalkenylated Aldehyde Route
A two-step method from α-perfluoroalkenylated aldehydes offers scalability:
- Photocatalytic perfluoroalkenylation : React 4-methoxybenzaldehyde with perfluorohexyl iodide under blue LED irradiation in dimethylformamide (DMF) to form α-perfluorohexenylated aldehyde.
- Cyclization with hydrazine : Treat the aldehyde with hydrazine hydrate in ethanol at 100°C, inducing cyclization to the pyrazole ring.
Advantages :
Detailed Preparation Methods
Method 1: Trichloromethyl Enone Cyclocondensation
Reagents :
- Perfluorohexylacetylene
- Trichloroacetyl chloride
- 4-Methoxyphenylhydrazine hydrochloride
- Methanol
Procedure :
- Synthesize trichloromethyl enone by reacting perfluorohexylacetylene (1.0 eq) with trichloroacetyl chloride (1.2 eq) in dichloromethane at 0°C.
- Add 4-methoxyphenylhydrazine hydrochloride (1.5 eq) and reflux in methanol for 16 hours.
- Purify via column chromatography (hexane/ethyl acetate, 4:1).
Method 2: Perfluoroalkenylated Aldehyde Cyclization
Reagents :
- 4-Methoxybenzaldehyde
- Perfluorohexyl iodide
- Hydrazine hydrate
- Ethanol
Procedure :
- Perform photocatalytic perfluoroalkenylation by irradiating 4-methoxybenzaldehyde (1.0 eq) and perfluorohexyl iodide (1.2 eq) in DMF with blue LEDs for 20 hours.
- Cyclize the resulting aldehyde with hydrazine hydrate (1.25 eq) in ethanol at 100°C for 18 hours.
- Isolate the product via flash chromatography (silica gel, dichloromethane/methanol 9:1).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactions Analysis
Table 1: Common Synthetic Routes for Pyrazoles
3.1. Reactivity Profile
The reactivity of 5-(4-Methoxyphenyl)-3-perfluorohexyl-1H-pyrazole can be attributed to its functional groups, which allow it to participate in various chemical reactions:
-
Electrophilic Aromatic Substitution : The methoxy group can direct electrophiles to the ortho and para positions on the aromatic ring.
-
Nucleophilic Substitution : The presence of the pyrazole nitrogen can engage in nucleophilic attacks, particularly when activated by electron-withdrawing groups.
3.2. Potential Reactions
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Halogenation : The compound can undergo halogenation under suitable conditions, yielding halogenated derivatives.
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Alkylation : Alkylation reactions can modify the pyrazole nitrogen or the aromatic ring.
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Oxidation : The methoxy group can be oxidized to form corresponding aldehydes or acids.
Table 3: Biological Activities of Pyrazoles
| Activity Type | Example Compounds | Reference |
|---|---|---|
| Anticancer | Various substituted pyrazoles | |
| Anti-inflammatory | Pyrazole derivatives | |
| Antimicrobial | Novel pyrazole-based agents |
Scientific Research Applications
Chemistry
5-(4-Methoxyphenyl)-3-perfluorohexyl-1H-pyrazole serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and develop novel compounds with specific functionalities.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator . Its interaction with molecular targets can provide insights into mechanisms of action relevant to various biochemical pathways, including those related to inflammation and cell signaling .
Medicine
The compound has been evaluated for its therapeutic effects , particularly as an anti-inflammatory or anticancer agent. Studies have shown that derivatives of pyrazoles exhibit significant biological activities, such as prostaglandin inhibition, comparable to established drugs like celecoxib .
Industrial Applications
In industry, this compound is utilized in the development of new materials that require high thermal stability and hydrophobic properties. Its fluorinated structure imparts unique characteristics valuable in coatings, surfactants, and other specialty chemicals.
Anti-inflammatory Activity
A study investigating various substituted pyrazoles demonstrated that compounds similar to this compound exhibited significant anti-inflammatory activity through prostaglandin inhibition at low dosages. This highlights its potential for therapeutic applications in treating inflammatory diseases .
Material Science
Research into the use of fluorinated compounds in coatings has shown that incorporating this compound can enhance the hydrophobicity and thermal stability of materials, making them suitable for high-performance applications in various industries .
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3-perfluorohexyl-1H-pyrazole involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
*Estimated based on substituent contributions.
Key Observations :
- Perfluorohexyl vs. Trifluoromethyl (CF₃) : The perfluorohexyl group (C₆F₁₃) significantly increases molecular weight and lipophilicity compared to CF₃, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Aryl Substituents : Electron-donating groups (e.g., 4-MeOPh) stabilize the pyrazole core, while electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity and binding to enzymatic targets .
Biological Activity
5-(4-Methoxyphenyl)-3-perfluorohexyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H16F6N2O, with a molecular weight of approximately 362.30 g/mol. Its structure features a pyrazole ring substituted with a methoxyphenyl group and a perfluorohexyl chain, which may influence its lipophilicity and interaction with biological targets.
The biological activity of pyrazole derivatives often involves their interaction with various enzymes and receptors. The specific mechanisms for this compound include:
- Enzyme Inhibition : Pyrazoles can inhibit enzymes involved in inflammatory pathways or metabolic processes. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins.
- Receptor Modulation : The compound may interact with neurotransmitter receptors or other signaling pathways, modulating their activity and influencing physiological responses.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages:
These findings suggest that the compound may be useful in treating inflammatory diseases.
Anticancer Activity
Preliminary studies indicate that pyrazole derivatives possess anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
The mechanism of action may involve apoptosis induction and cell cycle arrest.
Case Studies
Several case studies have explored the biological activities of pyrazoles similar to this compound:
- Anti-inflammatory Study : A study by Selvam et al. synthesized various pyrazole derivatives and evaluated their anti-inflammatory effects in carrageenan-induced edema models. Compounds showed significant inhibition comparable to standard anti-inflammatory drugs like indomethacin .
- Antimicrobial Evaluation : Burguete et al. reported the synthesis of novel pyrazoles with enhanced antibacterial activity against E. coli and S. aureus. The presence of specific functional groups was found to be crucial for their efficacy .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-(4-Methoxyphenyl)-3-perfluorohexyl-1H-pyrazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with diketones or β-keto esters. For example, refluxing 1-(4-methoxyphenyl)propane-1,3-dione with perfluorohexyl-substituted hydrazine in ethanol/acetic acid (3:1 v/v) at 80°C for 6–8 hours yields the target compound . Purity (>95%) is achieved via silica gel chromatography (hexane:ethyl acetate, 4:1). Monitor reaction progress using TLC (Rf ~0.45 in hexane:EA 3:1) and confirm via -NMR (e.g., methoxy singlet at δ 3.85 ppm, pyrazole protons at δ 6.2–6.8 ppm) .
Q. How do substituents (methoxy, perfluorohexyl) influence the compound’s physicochemical properties?
- Methodological Answer : The 4-methoxyphenyl group enhances solubility in polar solvents (e.g., DMSO, ethanol) due to its electron-donating nature, while the perfluorohexyl chain increases hydrophobicity (logP ~5.2) and thermal stability (decomposition >250°C) . X-ray crystallography reveals dihedral angles between the pyrazole ring and substituents (e.g., 16.83° for methoxyphenyl), affecting molecular packing and crystallinity .
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction pathways or optimizing catalytic systems for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model transition states and activation energies for cyclization steps. Coupling with experimental data (e.g., HPLC retention times, IR spectra) validates predicted intermediates. For example, ICReDD’s reaction path search methods integrate quantum chemical calculations with machine learning to narrow optimal conditions (e.g., solvent polarity, temperature) .
Q. How can crystallographic data resolve contradictions in reported molecular geometries or polymorphism?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals precise bond lengths (e.g., C–N: 1.33 Å in pyrazole ring) and torsion angles. Discrepancies in dihedral angles (e.g., 48.97° vs. 51.68° for phenyl rings) may arise from crystal packing forces or solvent effects. Refinement protocols using SHELXL with riding H-atom models improve accuracy .
Q. What are the challenges in characterizing perfluorohexyl-driven supramolecular interactions, and how can they be addressed?
- Methodological Answer : Perfluorohexyl’s hydrophobicity complicates NMR analysis in aqueous media. Use -NMR in CDCl₃ to track fluorine environments (δ -75 to -80 ppm for CF₃ groups). Pair with dynamic light scattering (DLS) to study aggregation behavior. Differential Scanning Calorimetry (DSC) identifies phase transitions linked to fluorous interactions .
Methodological & Analytical Questions
Q. Which spectroscopic techniques are most reliable for quantifying trace impurities in synthesized batches?
- Methodological Answer : High-resolution LC-MS (ESI+) detects impurities at <0.1% levels. For example, a C18 column (ACN:H₂O gradient) separates unreacted hydrazine derivatives (m/z 220.1) from the target compound (m/z 487.2). Confirm using tandem MS/MS fragmentation patterns .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show degradation <2% in sealed, argon-filled vials stored at -20°C. HPLC-UV (λ = 254 nm) monitors decomposition products. Avoid DMF or THF, which catalyze hydrolysis of the perfluorohexyl group .
Data Analysis & Contradictions
Q. How should researchers reconcile discrepancies in reported biological activities of structurally similar pyrazoles?
- Methodological Answer : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell-based). For instance, 5-(4-Fluorophenyl) analogs show variable COX-2 inhibition (IC₅₀: 0.8–3.2 μM) due to assay conditions (e.g., pH, co-solvents). Meta-analysis using standardized protocols (e.g., NIH Assay Guidance Manual) reduces variability .
Q. What statistical approaches are optimal for multifactorial optimization of synthetic yields?
- Methodological Answer : A 2⁴ factorial design evaluates temperature (60–100°C), solvent (ethanol/DMF), catalyst (p-TsOH vs. ZnCl₂), and stoichiometry (1:1–1:1.2). Response Surface Methodology (RSM) identifies optimal conditions (e.g., 85°C, ethanol, 1:1.1 ratio), increasing yield from 45% to 72% .
Tables
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₁₂F₁₃N₂O | |
| Melting Point | 142–144°C | |
| LogP (Octanol-Water) | 5.2 | |
| -NMR (CDCl₃) | δ 3.85 (s, OCH₃), 6.45 (s, Py-H) | |
| Purity (HPLC) | >95% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
